1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene

Description

Significance of Liquid Crystals in Contemporary Materials Science

Liquid crystals represent a unique state of matter that is intermediate between the crystalline solid and the isotropic liquid phases. dakenchem.com In this state, known as a mesophase, molecules possess the fluidity characteristic of liquids while maintaining a degree of long-range orientational order found in crystals. This combination of properties makes them highly responsive to external stimuli such as electric fields, magnetic fields, and temperature. dakenchem.com This responsiveness is the cornerstone of their widespread application in modern technology. The most prominent use of liquid crystals is in display technologies, including liquid crystal displays (LCDs) for televisions, computers, and mobile devices. dakenchem.com Beyond displays, their unique optical and electrical properties are harnessed in a variety of other applications, such as smart windows that can change transparency, advanced sensors, and photonic devices. dakenchem.com The ongoing development of new liquid crystalline materials continues to drive innovation in fields ranging from telecommunications to advanced materials. semanticscholar.org

Overview of Thermotropic and Lyotropic Liquid Crystalline Phases

Liquid crystals are broadly categorized into two main types based on the primary factor that induces the formation of the mesophase: thermotropic and lyotropic.

Thermotropic Liquid Crystals exhibit phase transitions that are dependent on temperature. dakenchem.com Upon heating a crystalline solid or cooling an isotropic liquid, these materials pass through one or more mesophases within a specific temperature range. The molecules that form these phases are typically rod-shaped (calamitic) or disk-shaped (discotic). Thermotropic liquid crystals are the basis for most electronic display applications.

Lyotropic Liquid Crystals form their mesophases as a function of both temperature and the concentration of the mesogenic compound in a solvent. These systems are typically composed of amphiphilic molecules, which have both water-loving (hydrophilic) and water-fearing (hydrophobic) parts. In a solvent, these molecules self-assemble into ordered aggregates like micelles and lamellar sheets, leading to the liquid crystalline phase.

Table 1: Comparison of Thermotropic and Lyotropic Liquid Crystals

| Feature | Thermotropic Liquid Crystals | Lyotropic Liquid Crystals |

|---|---|---|

| Primary Stimulus | Temperature | Concentration in a solvent |

| Composition | Pure substance or mixture of mesogens | Mesogen and a solvent |

| Molecular Type | Typically calamitic or discotic organic molecules | Amphiphilic molecules |

| Primary Application | Electronic displays, sensors, thermometers | Soaps, detergents, biological membranes |

Structural Architectures of Calamitic Liquid Crystals: Focus on Phenylcyclohexane (B48628) Derivatives

Calamitic liquid crystals are composed of elongated, rod-like molecules. The structure of these molecules is generally composed of three key components: a rigid core, one or more flexible terminal groups (chains), and sometimes a linking group connecting the core units. The rigid core, typically made of two or more aromatic or cycloaliphatic rings, is responsible for the anisotropic nature of the molecule. The flexible terminal chains, often alkyl or alkoxy groups, influence the melting point and the stability of the mesophase.

Among the various core structures, phenylcyclohexane derivatives are particularly important in the formulation of liquid crystal mixtures for display applications. These compounds are valued for possessing a beneficial combination of properties, including:

Low Viscosity: This allows for faster switching times in display devices. google.com

Broad Nematic Temperature Range: A wide operating temperature range is crucial for practical applications. google.com

Good Compatibility: They mix well with other liquid crystal compounds, enabling the formulation of eutectic mixtures with tailored properties for specific applications. google.com

Chemical and Photochemical Stability: This ensures a long operational lifetime for devices.

The combination of a phenyl ring and a cyclohexane (B81311) ring provides the necessary rigidity and linearity for mesophase formation while avoiding the higher viscosity often associated with molecules containing multiple aromatic rings.

Research Context and Importance of 1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene as a Model Mesogen

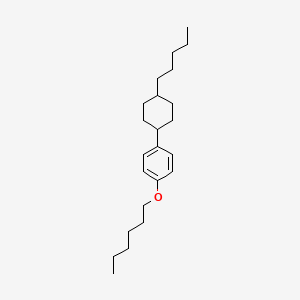

The compound This compound is a representative example of a calamitic mesogen from the phenylcyclohexane family. Its molecular architecture consists of the three essential components:

A Rigid Core: The central phenylcyclohexane group.

A Flexible Alkyl Chain: A pentyl group (C5H11) attached to the cyclohexane ring.

A Flexible Alkoxy Chain: A hexyloxy group (C6H13O) attached to the benzene (B151609) ring.

While extensive, detailed research data for this specific compound is not widely available in the surveyed literature, its importance lies in its role as a model structure for understanding fundamental structure-property relationships in liquid crystals. The systematic variation of the terminal chains is a cornerstone of liquid crystal research. The length and nature of the alkyl and alkoxy chains profoundly influence the mesomorphic behavior, including the type of liquid crystal phase (e.g., nematic, smectic) and the phase transition temperatures. mdpi.comresearchgate.net

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C23H38O |

| Molecular Weight | 330.55 g/mol |

| Structure | Phenylcyclohexane core with terminal pentyl and hexyloxy groups |

| Mesomorphic Properties | Specific phase transition temperatures are not readily available in publicly accessible literature. Expected to exhibit thermotropic liquid crystal behavior based on its molecular structure. |

Compound Nomenclature

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Bis(hexyloxy)benzene |

Structure

3D Structure

Properties

IUPAC Name |

1-hexoxy-4-(4-pentylcyclohexyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O/c1-3-5-7-9-19-24-23-17-15-22(16-18-23)21-13-11-20(12-14-21)10-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWKTAUKRSYCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C2CCC(CC2)CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389268 | |

| Record name | Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66227-38-1 | |

| Record name | Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 1-(hexyloxy)-4-(4-pentylcyclohexyl)benzene is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the hexyloxy and pentyl chains, and the cyclohexyl ring.

The aromatic protons on the benzene (B151609) ring, being in different chemical environments, would likely appear as two doublets in the range of δ 6.8-7.2 ppm. The protons on the carbon adjacent to the oxygen of the hexyloxy group (-O-CH₂ -) are anticipated to be deshielded, resonating as a triplet around δ 3.9 ppm. The terminal methyl group of the hexyloxy chain and the pentyl chain would each present as a triplet near δ 0.9 ppm. The numerous methylene (B1212753) protons of the alkyl chains and the cyclohexyl ring would produce a complex multiplet region, typically between δ 1.0 and 1.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic CH | 6.8 - 7.2 | Doublet |

| Aromatic CH | 6.8 - 7.2 | Doublet |

| -O-CH₂- (Hexyloxy) | ~3.9 | Triplet |

| Cyclohexyl & Alkyl CH₂/CH | 1.0 - 1.9 | Multiplet |

| -CH₃ (Hexyloxy & Pentyl) | ~0.9 | Triplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms in the molecule. The aromatic carbons will have signals in the δ 110-160 ppm region. The carbon atom of the benzene ring attached to the hexyloxy group is expected to be the most downfield-shifted aromatic carbon, appearing around δ 158 ppm. The carbon atom in the -O-C H₂- group of the hexyloxy chain will likely resonate around δ 68 ppm. The aliphatic carbons of the hexyloxy, pentyl, and cyclohexyl moieties are expected to appear in the upfield region of the spectrum, typically between δ 14 and 45 ppm, with the terminal methyl carbons appearing at approximately δ 14 ppm.

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy is instrumental in identifying the functional groups and providing information about the conformational state of the molecule.

The FT-IR spectrum of this compound is predicted to show characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the alkyl chains and cyclohexyl ring should appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage will likely produce a strong band in the region of 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations are anticipated to be observed in the 1600-1450 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Stretch (Ether) | 1250 - 1000 |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound (C₂₃H₃₈O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 330.55 g/mol ). Common fragmentation patterns would likely involve cleavage of the hexyloxy and pentyl chains, as well as fragmentation of the cyclohexyl ring, leading to characteristic daughter ions.

X-ray Diffraction (XRD) for Solid-State and Mesophase Structural Characterization

Generally, for compounds with similar molecular architectures, such as those containing phenylcyclohexane (B48628) and alkoxybenzene moieties, XRD is employed to determine key structural features. In the solid-state, single-crystal XRD can provide precise information on:

Crystal System: The basic classification of the crystal lattice (e.g., monoclinic, triclinic).

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Lattice Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Molecular Conformation: The three-dimensional arrangement of atoms within the molecule, including bond lengths and angles.

Intermolecular Interactions: The packing of molecules in the crystal lattice and the nature of non-covalent interactions.

For the characterization of liquid crystalline mesophases, powder XRD is typically utilized. This technique can reveal:

Mesophase Type: Identification of different liquid crystal phases (e.g., nematic, smectic, columnar) based on the characteristic diffraction patterns.

Layer Spacing (d): In smectic phases, the distance between the molecular layers can be calculated from the position of the small-angle diffraction peaks.

Intermolecular Distance: The average distance between neighboring molecules can be estimated from the wide-angle diffuse scattering.

Although specific experimental data for this compound is absent, studies on related materials provide a framework for the type of information that could be obtained. For instance, XRD analysis of other phenylcyclohexane derivatives has been instrumental in understanding how molecular structure influences the formation and properties of various mesophases.

Further research involving targeted XRD analysis of this compound is necessary to elucidate its precise solid-state and mesophase structures. Such studies would provide valuable insights into the structure-property relationships of this liquid crystal material.

Liquid Crystalline Behavior and Mesophase Characterization

Thermal Analysis of Mesophase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique used to determine the temperatures and enthalpy changes associated with phase transitions in liquid crystalline materials. By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can identify the transitions from the crystalline solid to various liquid crystal mesophases and finally to the isotropic liquid state.

Table 1: Representative Phase Transition Temperatures and Enthalpies for Analogous Liquid Crystals

| Compound | Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| 4'-Octyloxy-4-cyanobiphenyl (8OCB) | Crystal to Smectic A | 54.5 | 28.3 |

| Smectic A to Nematic | 67.0 | 0.26 | |

| Nematic to Isotropic | 80.0 | 0.53 | |

| 4'-Pentyl-4-cyanobiphenyl (5CB) | Crystal to Nematic | 24.0 | - |

| Nematic to Isotropic | 35.0 | - |

Note: This table presents data for well-studied analogous compounds to illustrate the type of information obtained from DSC analysis. The values for 1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene may differ.

Polarized Optical Microscopy (POM) for Mesophase Texture Observation

Polarized Optical Microscopy (POM) is an indispensable tool for the identification and characterization of liquid crystal mesophases. Each type of mesophase exhibits a unique optical texture when viewed between crossed polarizers. These textures arise from the anisotropic nature of the liquid crystal and the alignment of its director (the average direction of the long molecular axis) at the surfaces of the glass slides.

For a compound like this compound, upon cooling from the isotropic liquid phase, the appearance of birefringent droplets that coalesce into a Schlieren texture, characterized by dark brushes, would be indicative of a nematic phase. Further cooling might lead to the formation of focal conic or fan-like textures, which are characteristic of smectic phases. The specific texture observed allows for the precise identification of the mesophase type.

Identification and Characterization of Thermotropic Mesophases

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. The specific mesophases formed by this compound are determined by its molecular structure.

The nematic (N) phase is the least ordered liquid crystal phase, where the molecules have long-range orientational order but no long-range positional order. For calamitic molecules, the stability of the nematic phase is influenced by the length and flexibility of the alkyl chains and the nature of the core structure. The presence of the cyclohexyl ring in this compound contributes to the molecular rigidity necessary for nematic phase formation, while the hexyloxy and pentyl chains provide a degree of flexibility. The nematic range, the temperature window in which the nematic phase is stable, is a key characteristic determined by DSC and POM. For similar compounds, the nematic phase is often the first mesophase to appear upon cooling from the isotropic liquid. ontosight.ai

Smectic (Sm) phases are more ordered than nematic phases, with the molecules arranged in layers. In the Smectic A (SmA) phase, the molecules are oriented perpendicular to the layer planes. The presence of longer alkyl chains can promote the formation of smectic phases due to increased intermolecular attractions. While some cyanobiphenyl derivatives are known to exhibit Smectic A phases, the specific mesophases of this compound would need to be confirmed experimentally. tandfonline.com The transition from a nematic to a Smectic A phase is often a second-order transition, characterized by a small enthalpy change in DSC.

Investigation of Lyotropic Liquid Crystalline Phase Behavior

Lyotropic liquid crystals form mesophases in the presence of a solvent, with the phase behavior depending on both temperature and concentration. wikipedia.orgnih.gov This behavior is most common in amphiphilic molecules that have distinct polar and non-polar regions. mdpi.com While this compound is not a classic amphiphile, some non-amphiphilic, rigid-rod molecules can exhibit lyotropic behavior in certain solvents. wikipedia.org However, there is currently no readily available research to suggest that this compound forms lyotropic phases. Such an investigation would involve preparing solutions of the compound in various solvents and at different concentrations and observing the resulting phases using POM.

Influence of Molecular Structure and Conformation on Mesomorphic Properties

The mesomorphic properties of a liquid crystal are intrinsically linked to its molecular structure. For this compound, several structural features are key:

Rigid Core: The combination of the benzene (B151609) and cyclohexane (B81311) rings provides the necessary rigidity for the formation of anisotropic phases.

Cyclohexyl Ring Conformation: The trans-conformation of the pentylcyclohexyl group is crucial for maintaining a linear molecular shape, which is favorable for liquid crystal phase formation.

The balance between the rigid core and the flexible chains determines the temperature range of the mesophases and the types of phases that are formed. Subtle changes in molecular structure, such as the length of the alkyl chains or the nature of the core, can have a significant impact on the liquid crystalline properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 1-(hexyloxy)-4-(4-pentylcyclohexyl)benzene, DFT calculations would provide significant insights into its geometry, and electronic and energetic properties.

Molecular Geometry Optimization and Conformational Analysis

A thorough conformational analysis of this compound would be the initial step in a computational study. This involves identifying the most stable conformer by optimizing the molecular geometry. Key aspects of this analysis would include the orientation of the hexyloxy and pentyl chains and the conformation of the cyclohexyl ring (typically a chair conformation). The relative energies of different conformers would be calculated to determine the global minimum energy structure.

Table 1: Conformational Analysis Data

| Conformer | Relative Energy (kJ/mol) | Dihedral Angles (°) |

|---|

Electronic Structure, Charge Distribution, and Dipole Moment Analysis

Table 2: Electronic Properties

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | Data not available |

Energy Band Gap Calculations (HOMO-LUMO Analysis)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining a molecule's chemical reactivity and electronic properties. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. DFT calculations would provide the energies of these frontier orbitals and the resulting energy gap for this compound.

Table 3: HOMO-LUMO Analysis

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Molecular Mechanics (MM) Simulations for Intermolecular Interactions

Molecular Mechanics simulations are employed to study the interactions between molecules, which is particularly important for understanding the condensed phases of liquid crystals.

Analysis of Dimer-Dimer Interaction Energies and Configurations

Table 4: Dimer Interaction Energies

| Dimer Configuration | Interaction Energy (kJ/mol) |

|---|

Modeling of Orientational Ordering and Molecular Packing in Mesophases

Molecular mechanics simulations can be extended to larger systems to model the collective behavior of this compound molecules in liquid crystalline phases (mesophases). These simulations can predict the orientational order parameter, which quantifies the degree of alignment of the molecules along a common director. Furthermore, these models can provide insights into the molecular packing arrangements within different mesophases, such as nematic or smectic phases.

Table 5: Mesophase Simulation Parameters

| Parameter | Value |

|---|---|

| Order Parameter (S) | Data not available |

Prediction and Interpretation of Spectroscopic Data through Vibrational Analysis

Computational vibrational analysis is a cornerstone in the characterization of molecular structures. By employing quantum chemical methods, such as DFT, it is possible to predict the infrared (IR) and Raman spectra of molecules like this compound. These calculations yield the vibrational frequencies and their corresponding normal modes, which can be directly compared with experimental spectra. nepjol.infonih.gov

The process begins with the optimization of the molecule's geometric structure to find its most stable conformation. Following this, vibrational frequency calculations are performed. The resulting theoretical spectra provide a basis for the assignment of vibrational bands observed in experimental FT-IR and FT-Raman spectroscopy. esisresearch.orgesisresearch.org For a molecule with the complexity of this compound, this analysis would allow for the detailed assignment of vibrations associated with its distinct structural units: the benzene (B151609) ring, the cyclohexyl ring, the hexyloxy chain, and the pentyl chain.

For instance, theoretical calculations can precisely identify the stretching, bending, and torsional modes of the various C-H, C-C, and C-O bonds within the molecule. This level of detail is invaluable for interpreting complex experimental spectra and understanding how molecular structure influences vibrational properties. researchgate.net

Table 1: Illustrative Example of Predicted Vibrational Modes for a Liquid Crystal Moiety (Note: This table is a generalized representation. Specific frequency data for this compound is not publicly available in the cited literature.)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Functional Group |

| C-H stretch (aromatic) | 3100 - 3000 | Benzene ring |

| C-H stretch (aliphatic) | 3000 - 2850 | Cyclohexyl, Hexyloxy, Pentyl |

| C-O stretch | 1260 - 1000 | Hexyloxy group |

| C=C stretch (aromatic) | 1600 - 1450 | Benzene ring |

| CH₂ scissoring | 1470 - 1450 | Alkyl chains |

Computational Studies of Phase Transitions and Mesophase Stability

The defining characteristic of this compound is its liquid crystalline behavior, specifically the formation of mesophases. Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in studying the phase transitions and the stability of these mesophases. researchgate.netarxiv.org

MD simulations model the collective behavior of a large ensemble of molecules over time, allowing researchers to observe the spontaneous formation of ordered structures, such as the nematic or smectic phases, as a function of temperature. researchgate.net These simulations can predict phase transition temperatures and provide a molecular-level picture of the ordering processes that are difficult to obtain experimentally. nih.govresearchgate.net

By analyzing the trajectories of individual molecules in the simulation, one can calculate order parameters that quantify the degree of orientational and positional order, which in turn defines the specific liquid crystal phase. ucsd.edu These computational approaches can elucidate how molecular features—such as the length of the alkyl chains and the nature of the core—influence the type of mesophase formed and the temperature range over which it is stable. beilstein-journals.org

Thermodynamic Parameters and Chemical Reactivity Descriptors from Computational Methods

DFT calculations are also employed to determine key thermodynamic parameters and chemical reactivity descriptors for molecules like this compound. These descriptors provide quantitative measures of the molecule's electronic structure and its propensity to participate in chemical reactions. malayajournal.orgarxiv.org

Central to this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netgrafiati.com

Table 2: Key Chemical Reactivity Descriptors Derived from Computational Methods (Note: This table presents the definitions of common descriptors. Specific values for this compound are not available in the cited literature.)

| Descriptor | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Related to ionization potential; electron-donating ability |

| LUMO Energy (E_LUMO) | - | Related to electron affinity; electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicator of chemical reactivity and stability |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | μ² / (2η) | Propensity to accept electrons |

Advanced Material Applications and Emerging Technologies

Applications in Optoelectronic Devices and Display Technologies

General liquid crystals with similar core structures are foundational to display technologies like LCDs. Their utility stems from the ability of their nematic phases to be aligned by electric fields, thereby modulating light. However, specific research detailing the performance metrics (e.g., response time, contrast ratio, dielectric anisotropy) of 1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene in such devices is not present in the available literature.

Organic Light-Emitting Diodes (OLEDs)

While liquid crystalline materials can be used in OLEDs as charge-transporting layers, host materials for emitters, or as substrates to induce polarized light emission, no studies were found that specifically incorporate or characterize this compound for these purposes.

Luminescent Liquid Crystals with Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive molecules become highly luminescent upon aggregation. This property is typically imparted by specific molecular structures (fluorophores) that are not inherent to the basic structure of this compound. Research on AIE-active liquid crystals involves chemically modifying molecules to include AIE-active units. No such modifications or resulting AIE properties have been documented for the subject compound.

Integration into Liquid Crystal Polymer Networks

Liquid Crystal Polymer Networks (LCPNs) are formed by polymerizing reactive liquid crystals (mesogens). While the core structure of this compound is suitable as a non-reactive component in an LCPN mixture, specific data on its role in modifying network properties, such as elasticity or actuation, are unavailable. Furthermore, no information was found on a reactive version of this mesogen for direct polymerization.

Potential for Sensing and Switching Applications

The potential for a liquid crystal to be used in sensing applications relies on its response to the presence of specific analytes, which can disrupt its molecular ordering and produce an optical signal. This capability is highly dependent on the chemical functionality of the liquid crystal molecule. There is no specific research available that explores the use of this compound for sensing or its performance in switching devices.

Future Research Directions and Outlook

Exploration of Structure-Property Relationships for Tailored Mesomorphic Behavior

A primary avenue for future research lies in the systematic exploration of how molecular modifications to 1-(hexyloxy)-4-(4-pentylcyclohexyl)benzene influence its liquid crystalline properties. The goal is to establish clear structure-property relationships that enable the precise tuning of its mesomorphic behavior for specific applications.

Key areas of investigation would include:

Alkyl and Alkoxy Chain Length Variation: The lengths of the pentyl and hexyloxy chains are critical determinants of the compound's melting point and clearing point (the temperature at which it becomes an isotropic liquid). Future studies should involve the synthesis of a homologous series of compounds, varying the length of both the alkyl (CnH2n+1) and alkoxy (OCmH2m+1) chains. This would allow for the mapping of phase diagrams and the identification of optimal chain lengths for achieving desired nematic temperature ranges or inducing smectic phases.

Core Structure Modification: The rigidity and shape of the central core are paramount to mesophase stability. Research could explore replacing the cyclohexane (B81311) ring with other cyclic structures or introducing lateral substituents onto the benzene (B151609) ring. Such modifications can significantly alter the molecule's aspect ratio and intermolecular interactions, thereby influencing the type of mesophase formed and its thermal stability. researchgate.net

Introduction of Chiral Centers: Introducing chirality, for instance by using a branched, optically active alkyl chain instead of the linear pentyl or hexyl group, would transform this achiral nematic material into a chiral nematic (cholesteric) liquid crystal. tandfonline.com These materials are of great interest for their unique optical properties, including selective reflection of light, which is crucial for applications like reflective displays and temperature sensors.

| Structural Modification | Anticipated Effect on Mesomorphic Properties | Potential Application |

| Lengthening alkyl/alkoxy chains | Lower melting point, potential induction of smectic phases | Materials for ferroelectric or thermochromic devices |

| Shortening alkyl/alkoxy chains | Higher clearing point, stabilization of nematic phase | Wide-temperature range display applications |

| Introducing lateral substituents | Disruption of molecular packing, lower clearing point | Dopants for tuning properties of liquid crystal mixtures |

| Replacing cyclohexane with a second phenyl ring | Increased core rigidity, higher clearing point | High-stability liquid crystals for demanding environments |

| Introducing a chiral center | Induction of a chiral nematic (cholesteric) phase | Reflective displays, optical filters, temperature sensors |

Advanced Computational Modeling of Collective Phenomena in Liquid Crystal Phases

Computational modeling offers a powerful tool to complement experimental studies by providing molecular-level insights into the behavior of this compound. Future research should leverage advanced simulation techniques to predict and understand the collective behavior that gives rise to its liquid crystalline phases.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of an ensemble of molecules, providing insights into phase transitions, the formation of nematic or smectic ordering, and the calculation of key physical parameters like viscosity and elastic constants. tandfonline.com For instance, simulations similar to those performed on the related compound 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) could elucidate the molecular arrangements and dynamics within the nematic phase. ossila.comresearchgate.net

Density Functional Theory (DFT): DFT calculations are invaluable for understanding the electronic structure and properties of a single molecule. rochester.edusapub.orgjnanoworld.com These calculations can predict molecular geometry, dipole moments, and polarizability, which are fundamental to understanding the intermolecular forces that drive liquid crystal formation. tandfonline.comaps.org By modeling the interaction energies between pairs of molecules at different orientations, DFT can help explain the stability of the observed mesophases.

Field Theoretic Modeling: More advanced computational field theories can model macroscopic phenomena like the formation of topological defects and the behavior of the material at interfaces. nih.govaps.orgresearchgate.net This is crucial for understanding how the liquid crystal would behave in a device configuration, where interactions with surfaces play a critical role.

Integration into Hybrid Material Systems for Enhanced Functionality

A significant frontier in liquid crystal research is their integration into hybrid or composite materials. Doping this compound with other components can create novel materials with enhanced or entirely new functionalities.

Nanoparticle Composites: Dispersing nanoparticles (e.g., metallic, semiconducting, or magnetic) within the liquid crystal host can significantly alter its optical, electrical, and magnetic properties. beilstein-journals.orgfrontiersin.org Future work could explore the creation of composites where the nanoparticles' properties are modulated by the ordering of the liquid crystal, or conversely, where the nanoparticles stabilize certain liquid crystal phases or create new defect structures. acs.org Research on PCH5 doped with zinc ferrite (B1171679) nanoparticles demonstrates the potential for such systems. ossila.com

Polymer-Dispersed Liquid Crystals (PDLCs): PDLCs are formed by encapsulating liquid crystal droplets within a polymer matrix. arxiv.orgmdpi.comaps.orgresearchgate.net These materials are the basis for switchable privacy glass and other light-scattering applications. Future studies could focus on optimizing the formulation of PDLCs using this compound to control droplet size and morphology, thereby fine-tuning the electro-optical switching characteristics such as driving voltage and contrast ratio. researchgate.net

Liquid Crystal Elastomers (LCEs): Incorporating this mesogen into a cross-linked polymer network could produce LCEs. These "smart" materials can exhibit large shape changes in response to stimuli like heat or light, making them promising candidates for development as artificial muscles, soft actuators, and sensors.

Considerations for Sustainable Synthesis and Environmental Impact in Mesogen Design

As with all chemical manufacturing, the principles of green chemistry are becoming increasingly important in the synthesis of liquid crystals. idw-online.dechemeurope.comsciencedaily.com Future research must address the environmental footprint associated with the production of this compound and its derivatives.

Greener Synthetic Routes: Research should focus on developing synthetic pathways that minimize waste, reduce energy consumption, and avoid the use of hazardous solvents and reagents. nih.govirjmets.comresearchgate.net This could involve employing catalytic methods, exploring multi-component reactions to reduce the number of synthetic steps, or utilizing microwave-assisted synthesis to improve reaction efficiency. idw-online.de

Use of Renewable Feedstocks: A long-term goal is to source the chemical building blocks for liquid crystals from renewable resources rather than petrochemicals. researchgate.net While challenging for this specific molecular structure, research into bio-based platform chemicals could eventually provide sustainable pathways to the core aromatic and aliphatic components.

Lifecycle Analysis and Biodegradability: A comprehensive lifecycle assessment of this compound and related materials is needed to understand its environmental impact from synthesis to disposal. Furthermore, designing future generations of liquid crystals with inherent biodegradability would be a crucial step toward creating truly sustainable display and materials technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.